molecular formula C10H10N2 B012156 2-[(E)-prop-1-enyl]-1H-benzimidazole CAS No. 105259-40-3

2-[(E)-prop-1-enyl]-1H-benzimidazole

Cat. No. B012156
M. Wt: 158.2 g/mol
InChI Key: LGWRNIXKHGASPF-GORDUTHDSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its key functional groups.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of chemical reactions involved, the conditions under which the synthesis is carried out, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, and its chemical reactivity.


Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include precautions that need to be taken when handling the compound, and procedures for its safe disposal.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.


Please consult with a qualified professional or refer to specific databases and resources dedicated to chemistry for detailed and accurate information.


properties

IUPAC Name

2-[(E)-prop-1-enyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3,(H,11,12)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWRNIXKHGASPF-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419677
Record name NSC403382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-prop-1-enyl]-1H-benzimidazole

CAS RN

7464-22-4
Record name NSC403382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403382
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-PROPENYL)BENZIMIDAZOLE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Rashid, M Hasan, NM Yusof… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 1-(4-Methylphenylsulfonyl)-5-nitro-2-[(E)-prop-1-enyl]-1H-benzimidazole Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 6 scripts.iucr.org
N Charrier, E Demont, R Dunsdon, G Maile… - …, 2006 - thieme-connect.com
Traditional strategies in indole chemistry do not allow high-yielding access to some substitution patterns such as 3, 5, 7-trisubstituted indoles. We report in this article the efficient …
Number of citations: 24 www.thieme-connect.com

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